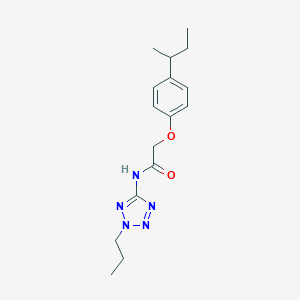![molecular formula C18H20IN3O B251558 2-iodo-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251558.png)
2-iodo-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-iodo-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known as MLN4924 and is a small molecule inhibitor of NEDD8-activating enzyme (NAE).
Mecanismo De Acción
The mechanism of action of 2-iodo-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide involves the inhibition of NAE. NAE is an enzyme that activates NEDD8, which is a small ubiquitin-like modifier protein. NEDD8 conjugation to target proteins regulates their activity by altering their localization, stability, and interactions with other proteins. Inhibition of NAE by 2-iodo-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide leads to the accumulation of unmodified NEDD8 and the inhibition of neddylation.
Biochemical and physiological effects:
The inhibition of neddylation by 2-iodo-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide has been shown to have several biochemical and physiological effects. It leads to the stabilization of the tumor suppressor protein p53, which is involved in the regulation of cell cycle progression and apoptosis. It also inhibits the activity of Cullin-RING ubiquitin ligases (CRLs), which are involved in the degradation of proteins involved in cell cycle progression and DNA replication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-iodo-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide in lab experiments include its specificity for NAE and its potential as a cancer therapeutic agent. However, its limitations include its low solubility in water and its potential toxicity to cells.
Direcciones Futuras
For research on 2-iodo-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide include the development of more potent and selective inhibitors of NAE, the investigation of its potential applications in other diseases such as viral infections, and the identification of biomarkers that can predict its efficacy in cancer therapy.
In conclusion, 2-iodo-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide is a promising compound with potential applications in cancer therapy. Its inhibition of NAE leads to the inhibition of neddylation and the stabilization of tumor suppressor proteins such as p53. Further research is needed to fully understand its mechanism of action and potential applications in other diseases.
Métodos De Síntesis
The synthesis of 2-iodo-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide involves the reaction of 4-(4-methylpiperazin-1-yl)aniline with 2-iodobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified by column chromatography.
Aplicaciones Científicas De Investigación
2-iodo-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide has been extensively studied for its potential applications in cancer therapy. It has been found to inhibit the activity of NAE, which is involved in the neddylation pathway. Neddylation is a post-translational modification process that regulates the activity of proteins involved in cell cycle progression, DNA replication, and DNA repair.
Propiedades
Fórmula molecular |
C18H20IN3O |
|---|---|
Peso molecular |
421.3 g/mol |
Nombre IUPAC |
2-iodo-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C18H20IN3O/c1-21-10-12-22(13-11-21)15-8-6-14(7-9-15)20-18(23)16-4-2-3-5-17(16)19/h2-9H,10-13H2,1H3,(H,20,23) |
Clave InChI |
MFGURZCCYIRNOG-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3I |
SMILES canónico |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251475.png)
![N-[4-(4-butyryl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B251478.png)
![3,4-dichloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251480.png)
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]-3-propoxybenzamide](/img/structure/B251482.png)
![N-({3-chloro-4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-2-methylbenzamide](/img/structure/B251483.png)
![N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}pentanamide](/img/structure/B251485.png)
![N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}pyridine-3-carboxamide](/img/structure/B251486.png)
![2,6-Dimethoxy-N-(2-methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide](/img/structure/B251487.png)



![2-[4-(butan-2-yl)phenoxy]-N-(2-cyanophenyl)acetamide](/img/structure/B251494.png)
![2-(4-sec-butylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B251495.png)
